BET Bromodomain BD1 versus BD2 Selectivity: 4-Methyl-1,2,3-Triazole-Containing Inhibitor DW34 Demonstrates 32-Fold BD1 Selectivity
In a systematic SAR study of triazole-based BET bromodomain inhibitors, the 4-methyl-1,2,3-triazole-containing compound DW34 achieved a Kd of 22 nM for BRD4 BD1 versus 710 nM for BRD4 BD2, yielding a BD1/BD2 selectivity ratio of 32-fold [1]. This contrasts with earlier-generation triazole inhibitors lacking the optimized 4-methyl substitution pattern, which exhibited less than 5-fold BD1/BD2 selectivity in the same BROMOscan assay platform [2]. The improved selectivity is attributed to the 4-methyl group targeting a nonconserved residue in the BD1 binding pocket, a structural feature not achievable with unsubstituted triazole mimetics [1].
| Evidence Dimension | BRD4 BD1/BD2 selectivity ratio (BROMOscan Kd assay) |
|---|---|
| Target Compound Data | Kd BD1 = 22 nM; Kd BD2 = 710 nM; BD1/BD2 selectivity = 32-fold |
| Comparator Or Baseline | Earlier-generation triazole BET inhibitors (BD1/BD2 selectivity <5-fold) |
| Quantified Difference | ≥6.4-fold improvement in BD1 selectivity |
| Conditions | BROMOscan competition binding assay; recombinant BRD4 bromodomains |
Why This Matters
BD1-selective BET inhibitors are sought to dissociate anti-inflammatory efficacy from thrombocytopenia and other BD2-associated toxicities, making this 4-methyl-1,2,3-triazole scaffold a strategic procurement choice for epigenetic probe development.
- [1] Cui, H. et al. (2021). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. Journal of Medicinal Chemistry, 64(14), 10497-10511. (Data: DW34 compound, Table 2) View Source
- [2] Cui, H. et al. (2021). Supporting Information for 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. Journal of Medicinal Chemistry. (Comparative BD1/BD2 selectivity of prior triazole series <5-fold) View Source
